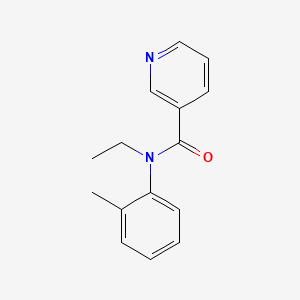

N-ethyl-N-(2-methylphenyl)nicotinamide

Description

N-ethyl-N-(2-methylphenyl)nicotinamide is a nicotinamide derivative featuring an ethyl group and a 2-methylphenyl substituent on the amide nitrogen. Nicotinamide derivatives are widely studied for their biological activities, including enzyme inhibition (e.g., acetylcholinesterase) and drug-like properties such as blood-brain barrier (BBB) permeability .

Properties

IUPAC Name |

N-ethyl-N-(2-methylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-3-17(14-9-5-4-7-12(14)2)15(18)13-8-6-10-16-11-13/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQWLJWLCRYTOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Analysis

The conformation of nicotinamide derivatives is critical to their biological interactions. Evidence from crystallographic studies reveals:

- N-phenylnicotinamide : Dihedral angle between phenyl and pyridine rings = 64.81° .

- N-(3-hydroxyphenyl)nicotinamide : Reduced dihedral angle (5.02°) due to hydrogen bonding from the hydroxyl group .

- N-(3-methylphenyl)nicotinamide : Dihedral angle = 57.23°, suggesting steric effects from the methyl group influence conformation .

For N-ethyl-N-(2-methylphenyl)nicotinamide, the dihedral angle is expected to align closer to 57.23° (similar to N-(3-methylphenyl)nicotinamide), as the 2-methylphenyl group likely imposes comparable steric hindrance.

Table 1: Key Nicotinamide Derivatives and Their Properties

Key Observations :

- Electron-Withdrawing Groups : Chlorine substituents (e.g., in 2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide) may improve metabolic stability but reduce BBB penetration compared to methyl or methoxy groups .

- Hydrogen Bonding : Hydroxyl groups (e.g., N-(3-hydroxyphenyl)nicotinamide) enable stronger intermolecular interactions, altering conformation and solubility .

- Methoxy vs. Methyl Groups : Compound 47’s 2-methoxybenzyl group confers superior acetylcholinesterase (AChE) inhibition (IC50 = 6.6 µM) compared to methyl-substituted analogues, suggesting electron-donating groups enhance target binding .

Pharmacokinetic and Toxicological Considerations

- BBB Permeability : The ethyl group in this compound may promote BBB transit, as seen in Compound 47 (PAMPA-BBB assay) .

- Toxicity: Limited toxicological data exist for methylphenyl-substituted nicotinamides. However, derivatives like 1-(2-Amino-6-nitrophenyl)ethanone show incomplete hazard profiles, emphasizing the need for further safety studies .

Q & A

Q. What are the common synthetic routes for preparing N-ethyl-N-(2-methylphenyl)nicotinamide, and how can purity be optimized?

The synthesis typically involves coupling reactions between nicotinoyl chloride derivatives and substituted aniline precursors. For example, carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate carboxylic acids for amide bond formation . Solvents such as dichloromethane or ethanol are chosen for their polarity and compatibility with reaction intermediates. To optimize purity, techniques like column chromatography (using silica gel) or recrystallization (from ethanol/water mixtures) are recommended. Monitoring reaction progress via thin-layer chromatography (TLC) ensures minimal byproduct formation.

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of substituents, such as the ethyl and 2-methylphenyl groups on the nicotinamide core. High-Resolution Mass Spectrometry (HRMS) validates the molecular formula, while infrared (IR) spectroscopy identifies functional groups like the amide C=O stretch (~1650 cm⁻¹) . For crystalline samples, X-ray diffraction (using SHELX programs) provides definitive structural confirmation .

Q. How can researchers address solubility challenges for this compound in biological assays?

this compound’s hydrophobicity may require solubilization in dimethyl sulfoxide (DMSO) or ethanol, followed by dilution in aqueous buffers (e.g., PBS). Sonication or the use of surfactants like Tween-80 can enhance dispersion. Dynamic light scattering (DLS) should be used to confirm colloidal stability and prevent aggregation in cell-based assays.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values or target selectivity may arise from differences in assay conditions (e.g., pH, temperature) or cell lines. Researchers should:

- Standardize protocols (e.g., ATP levels for kinase assays).

- Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm activity .

- Perform dose-response curves with ≥3 technical replicates to assess reproducibility.

- Cross-validate findings with structural analogs to rule off-target effects.

Q. How can crystallographic data for this compound be refined to resolve ambiguities in stereochemistry or disorder?

SHELXL is widely used for small-molecule refinement. For disordered regions, partial occupancy modeling or constraints (e.g., SIMU/DELU in SHELX) can improve electron density maps. Enantiomorph-polarity estimation via Flack or Hooft parameters (implemented in programs like PLATON) helps resolve chiral centers . High-resolution data (≤1.0 Å) is ideal for minimizing model bias.

Q. What computational and experimental methods elucidate the compound’s mechanism of action with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., kinases or GPCRs).

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) in real-time.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-target interactions.

- Mutagenesis studies : Identify critical residues in the binding pocket by substituting amino acids (e.g., alanine scanning) .

Q. How can researchers optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

- Substituent variation : Modify the 2-methylphenyl group (e.g., halogenation, methoxy substitution) to enhance target affinity.

- Amide linker replacement : Test sulfonamide or urea analogs for improved metabolic stability.

- Crystallography-guided design : Use X-ray structures to identify key hydrogen bonds or π-π interactions for mimicry .

Q. What are best practices for handling discrepancies in hygroscopicity or stability data?

Store the compound under inert atmospheres (argon) at –20°C to prevent hydrolysis of the amide bond. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. For hygroscopic samples, dynamic vapor sorption (DVS) studies quantify moisture uptake, guiding formulation strategies (e.g., lyophilization) .

Data Management and Reproducibility

Q. How should researchers document and share experimental data for this compound to ensure reproducibility?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.